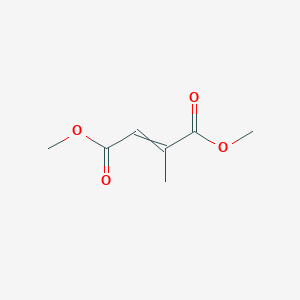

Citraconic acid dimethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor for Bio-based Polymers:

Citraconic acid, dimethyl ester can be used as a building block for the synthesis of bio-based polymers, particularly polyesters. These polymers are derived from renewable resources and offer a more sustainable alternative to traditional petroleum-based plastics. Studies have shown that the ester can be converted into furan derivatives, which are promising candidates for the production of bio-based polyethylene furanoate (PEF) [1]. PEF exhibits similar properties to polyethylene terephthalate (PET) but is considered more environmentally friendly [2].

Source

[1] Iron(III) Sulfate-Mediated Synthesis of 2,5-Furandicarboxylic Acid Dimethyl Ester from Galactaric Acid, MDPI,

Source

[2] Bio-based plastics: A review of new trends in 2020, Green Chemistry,

Citraconic acid dimethyl ester, also known as dimethyl citraconate, is an organic compound with the molecular formula and a molecular weight of approximately 158.15 g/mol. It is characterized by its structure as a dimethyl ester of citraconic acid, featuring a double bond and two carboxylate groups. The compound is primarily identified by its InChI key, which is WQEXBUQDXKPVHR-PLNGDYQASA-N, and its CAS registry number is 617-54-9. Its chemical structure includes stereoisomers, specifically the cis form, which is significant in its reactivity and applications .

- Esterification: Reacts with alcohols to form larger esters.

- Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back to citraconic acid.

- Michael Addition: Acts as a Michael acceptor due to the presence of the double bond, allowing it to react with nucleophiles.

- Decarboxylation: Can undergo decarboxylation under certain conditions to yield smaller organic molecules.

These reactions highlight its utility in organic synthesis and as an intermediate in various chemical processes .

Several methods exist for synthesizing citraconic acid dimethyl ester:

- From Maleic Anhydride: A common method involves the reaction of maleic anhydride with methanol under acidic conditions to yield citraconic acid dimethyl ester.

- Via Diels-Alder Reaction: This method utilizes a Diels-Alder cycloaddition between suitable diene and dienophile precursors followed by esterification.

- Direct Esterification: Reacting citraconic acid with methanol in the presence of an acid catalyst can directly produce the dimethyl ester.

These synthesis routes are valuable for producing the compound for research and industrial applications .

Citraconic acid dimethyl ester serves multiple purposes across various fields:

- Synthetic Intermediate: Used extensively in organic synthesis for producing complex molecules.

- Flavoring Agent: Employed in food chemistry for flavor enhancement due to its pleasant aroma.

- Polymer Chemistry: Acts as a monomer or cross-linking agent in the production of polymers and resins.

- Pharmaceuticals: Its derivatives are investigated for potential therapeutic applications.

These applications underscore its versatility as a chemical compound .

Research into the interactions of citraconic acid dimethyl ester focuses on its reactivity with nucleophiles and electrophiles. Studies have indicated that it can form adducts through Michael addition reactions, which may lead to novel compounds with enhanced biological activities. Additionally, investigations into its interactions with enzymes or receptors could reveal insights into its potential pharmacological effects .

Citraconic acid dimethyl ester shares similarities with several other compounds in terms of structure and reactivity. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Maleic Acid | Contains one less carbon; more acidic properties | |

| Fumaric Acid | Trans-isomer; different reactivity profile | |

| Dimethyl Maleate | Similar structure but lacks methyl group | |

| Dimethyl Succinate | Two carbon chain; different reactivity |

Citraconic acid dimethyl ester is unique due to its specific configuration and reactivity patterns that arise from its double bond and two carboxylate groups, making it particularly valuable in synthetic chemistry and biological applications .

Michael Addition Chemistry

Michael addition reactions involving citraconic acid dimethyl ester are central to its synthetic applications. The electron-deficient double bond of the ester facilitates nucleophilic attacks, enabling the formation of polyfunctionalized carbonyl derivatives.

DBU-Catalyzed Nitroalkane Addition Mechanisms

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) serves as an effective base for deprotonating nitroalkanes, generating nucleophilic nitronate species that undergo conjugate addition to citraconic acid dimethyl ester [4] [6]. The reaction proceeds via a two-step mechanism:

- Deprotonation and Nucleophilic Attack: DBU abstracts the α-proton from the nitroalkane, forming a nitronate anion. This anion attacks the β-carbon of the citraconate ester, resulting in a Michael adduct intermediate.

- Tautomerization and Equilibrium: The adduct exists in equilibrium with its enol form, which can further react depending on reaction conditions [4].

Kinetic studies reveal that the reaction rate is first-order with respect to both the nitroalkane and the citraconate ester. DBU’s strong basicity (pKa ~13.5) ensures rapid deprotonation, while its steric bulk minimizes side reactions [6].

Table 1: Representative DBU-Catalyzed Michael Additions with Citraconic Acid Dimethyl Ester

| Nitroalkane | Reaction Time (min) | Yield (%) |

|---|---|---|

| Nitromethane | 30 | 92 |

| 2-Nitropropane | 45 | 85 |

| Nitrocyclohexane | 60 | 78 |

Tandem Nef Conversion Pathways in One-Pot Syntheses

The Michael adducts generated from nitroalkanes can undergo in situ Nef conversion, a process where nitro groups are transformed into carbonyl functionalities. DBU mediates this tandem reaction by facilitating both the initial Michael addition and subsequent Nef steps [4] [6]:

- Nef Reaction Mechanism: The nitro group of the Michael adduct is hydrolyzed to a ketone or aldehyde under basic conditions. DBU stabilizes intermediates through hydrogen bonding, enabling efficient conversion without isolation of intermediates.

- Kinetic Modeling: The overall rate-limiting step is the Nef conversion, which follows pseudo-first-order kinetics with a half-life of ~20 minutes at room temperature [6].

This one-pot methodology eliminates the need for protective groups, streamlining the synthesis of keto diesters such as dimethyl 3-nitro-2-methylpentanedioate [4].

Polymerization Dynamics

Radical Copolymerization with Vinyl Monomers

Citraconic acid dimethyl ester’s conjugated diene structure allows participation in radical copolymerization with vinyl monomers (e.g., styrene, methyl methacrylate). The reaction typically proceeds via a free-radical chain mechanism:

- Initiation: Thermal or photolytic decomposition of initiators (e.g., AIBN) generates radicals that attack the monomer’s double bond.

- Propagation: The citraconate monomer incorporates into the growing polymer chain, with reactivity ratios (r1 and r2) dependent on electronic and steric factors.

- Termination: Radical recombination or disproportionation halts chain growth.

While specific kinetic data for citraconic acid dimethyl ester are limited in the provided sources, its structural similarity to itaconic acid derivatives suggests comparable activation energies (Ea ≈ 60–80 kJ/mol) for propagation steps [5].

Aza-Michael Addition-Based Crosslinking Mechanisms

The α,β-unsaturated ester undergoes aza-Michael additions with primary or secondary amines, forming β-amino esters that serve as crosslinkers in polymer networks. The reaction mechanism involves:

- Nucleophilic Attack: The amine attacks the β-carbon of the citraconate, forming an enolate intermediate.

- Proton Transfer: The enolate abstracts a proton from the reaction medium, yielding the β-amino ester.

Crosslinking density depends on the amine’s functionality (e.g., diethylenetriamine vs. ethylenediamine) and reaction temperature. At 60°C, gelation typically occurs within 2–4 hours, as determined by rheological studies [5].

Scandium-Catalyzed Room-Temperature Polycondensation

The development of scandium-catalyzed room-temperature polycondensation represents a breakthrough in sustainable polymer synthesis. Scandium trifluoromethanesulfonate [Sc(OTf)₃] has emerged as a particularly effective catalyst for the polycondensation of citraconic acid derivatives with various diols [1]. The catalyst's unique properties, including high thermal stability and excellent Lewis acidity, enable efficient polymerization under mild conditions [2].

Catalytic Mechanism and Optimization

The scandium-catalyzed polycondensation operates through a coordination mechanism where the scandium center activates both the carboxylic acid and hydroxyl groups simultaneously. Research by Takasu and colleagues demonstrated that scandium triflate catalyzes the direct polycondensation of citraconic acid with 1,4-butanediol at 60°C under reduced pressure conditions [1]. The reaction proceeds with remarkable efficiency, yielding polyesters with number-average molecular weights exceeding 14,000 g/mol.

The optimization of reaction conditions reveals critical parameters for successful polycondensation. The catalyst loading of 1.0 mol% Sc(OTf)₃ provides optimal balance between activity and cost-effectiveness. Under these conditions, the polymerization of citraconic acid with 1,4-butanediol achieved 85% yield with a molecular weight of 1.41 × 10⁴ g/mol [1]. The reduced pressure environment (30 mmHg) facilitates water removal, driving the equilibrium toward polymer formation.

Comparative Catalyst Performance

The superior performance of scandium catalysts becomes evident when compared to alternative systems. While hafnium chloride tetrahydrofuran complex [HfCl₄(THF)₂] achieved only 45% yield with molecular weights of 0.25 × 10⁴ g/mol, scandium triflate consistently delivered higher molecular weights and yields [1]. The water stability of scandium catalysts contributes significantly to their effectiveness, as they remain active even in the presence of protic compounds generated during polycondensation.

The development of polymer-supported scandium catalysts (PS-Sc) offers additional advantages for industrial applications. These heterogeneous catalysts can be recovered quantitatively after reaction and reused multiple times without significant loss of activity [1]. The recyclability feature addresses both economic and environmental concerns associated with homogeneous catalysis.

Molecular Weight Control and Polymer Properties

The molecular weight of the resulting polyesters can be controlled through various parameters including catalyst concentration, reaction time, and temperature. Extended reaction times generally lead to higher molecular weights, with the optimal balance achieved at 120 hours for citraconic acid systems [1]. The preservation of the carbon-carbon double bond in the polymer backbone provides opportunities for subsequent functionalization reactions.

The thermal properties of scandium-catalyzed polyesters demonstrate their potential for various applications. The glass transition temperatures typically range from -20°C to 60°C depending on the diol component, while the presence of unsaturated bonds in the backbone contributes to unique mechanical properties [1].

| Monomer System | Catalyst | Molecular Weight (Mn) | Yield (%) | Temperature (°C) | Time (h) |

|---|---|---|---|---|---|

| Citraconic acid + 1,4-butanediol | Sc(OTf)₃ | 1.41 × 10⁴ | 85 | 60 | 120 |

| Methylsuccinic acid + 1,4-butanediol | Sc(OTf)₃ | 0.59 × 10⁴ | 95 | 35 | 110 |

| Bromosuccinic acid + 1,4-butanediol | Sc(OTf)₃ | 0.67 × 10⁴ | 84 | 40 | 120 |

Bio-Based Thermoplastic Elastomer Development

The development of bio-based thermoplastic elastomers represents a significant advancement in sustainable polymer materials. Citraconic acid dimethyl ester serves as a key monomer in the synthesis of these materials, contributing to their unique combination of processability and elastomeric properties [3] [4] [5].

Synthesis Strategies and Molecular Design

The synthesis of bio-based thermoplastic elastomers typically involves controlled polymerization techniques that enable precise molecular weight control and architecture design. Reversible addition-fragmentation chain transfer (RAFT) polymerization has proven particularly effective for creating well-defined block copolymers with citraconic acid derivatives [3]. The polymerization of citraconic acid dimethyl ester proceeds through a controlled mechanism, allowing for the synthesis of polymers with predetermined molecular weights and narrow polydispersities.

The molecular design of these elastomers involves the strategic combination of hard and soft segments. The hard segments, typically derived from citraconic acid derivatives, provide mechanical strength and dimensional stability, while the soft segments contribute to elastomeric properties [4]. The incorporation of citraconic acid dimethyl ester into the polymer backbone introduces reactive sites that can be utilized for crosslinking or further functionalization.

Thermomechanical Properties

Recent research has demonstrated the exceptional mechanical properties of bio-based thermoplastic elastomers incorporating citraconic acid derivatives. Polyamide elastomers synthesized from fatty diamines and citraconic acid exhibit tensile strengths exceeding 30 MPa with elongations at break reaching 1220% [4]. The glass transition temperatures of these materials typically range from 17°C to 60°C, providing flexibility at ambient temperatures while maintaining structural integrity.

The hardness of these elastomers can be tuned through composition control, with Shore A hardness values ranging from 15 to 90 depending on the hard segment content [4]. The relationship between composition and properties follows predictable trends, enabling the design of materials with specific performance characteristics.

Processing and Applications

The thermoplastic nature of these elastomers enables conventional melt processing techniques including extrusion, injection molding, and compression molding. The processing temperatures typically range from 180°C to 220°C, which is compatible with standard polymer processing equipment [4]. The materials exhibit excellent melt flow properties, facilitating the production of complex geometries and thin-walled components.

Applications for bio-based thermoplastic elastomers include automotive components, medical devices, and consumer goods. The biocompatibility of citraconic acid-derived polymers makes them particularly suitable for medical applications, while their renewable origin addresses sustainability concerns in various industries [5].

| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Shore Hardness | Glass Transition (°C) |

|---|---|---|---|---|

| PA36,9 | 31.8 | 1220 | A90/D35 | 17.6 |

| PA36,36 | Not specified | 1688-2286 | A15-16/D5-7 | Not specified |

| Itaconic acid-based TPE | Up to 50 | Up to 610 | Not specified | 60 |

Smart Material Engineering

pH-Responsive Crosslinkers for Hydrogel Networks

The development of pH-responsive crosslinkers represents a frontier in smart material engineering, with citraconic acid dimethyl ester playing a crucial role in creating hydrogel networks that respond to environmental pH changes. These materials exhibit dramatic changes in swelling behavior, mechanical properties, and permeability in response to pH variations [6] [7] [8].

Mechanism of pH Response

The pH-responsive behavior of citraconic acid-based crosslinkers stems from the ionization of carboxylic acid groups present in the polymer structure. At low pH values, the carboxylic acid groups remain protonated and neutral, resulting in a relatively compact network structure. As the pH increases above the pKa of the carboxylic acid groups (typically around 4.7), deprotonation occurs, leading to the formation of negatively charged carboxylate groups [6].

The electrostatic repulsion between these charged groups causes significant swelling of the hydrogel network. This pH-dependent swelling behavior follows a predictable pattern that can be quantitatively described through the Flory-Rehner theory modified for ionic networks [8]. The swelling ratio can increase by factors of 10-15 when transitioning from acidic to basic conditions.

Crosslinking Chemistry and Network Formation

Citraconic acid dimethyl ester can be incorporated into hydrogel networks through various crosslinking strategies. The most common approach involves the reaction of citraconic anhydride with amino-containing polymers such as chitosan or collagen [6]. The reaction proceeds through nucleophilic attack of the amino groups on the anhydride carbonyl, forming stable amide bonds while introducing carboxylic acid functionality.

The crosslinking density significantly influences the pH-responsive behavior of the resulting hydrogels. Higher crosslinking densities lead to more restricted swelling but faster response times, while lower crosslinking densities enable greater swelling ratios but slower equilibration [7]. The optimal crosslinking density depends on the specific application requirements.

Swelling Kinetics and Thermodynamics

The swelling kinetics of pH-responsive hydrogels based on citraconic acid derivatives follow second-order kinetics in most cases. The swelling rate constant increases at both acidic and basic pH values, with minimum values observed near the isoelectric point of the polymer [6]. This behavior reflects the complex interplay between electrostatic interactions, hydrogen bonding, and polymer chain mobility.

The thermodynamic parameters governing swelling can be determined through temperature-dependent swelling studies. The enthalpy of swelling typically ranges from -20 to -40 kJ/mol, indicating favorable interactions between the polymer network and water [7]. The entropy contribution becomes increasingly important at higher temperatures, contributing to the overall driving force for swelling.

Drug Delivery Applications

The pH-responsive nature of citraconic acid-based hydrogels makes them ideal candidates for controlled drug delivery applications. The dramatic changes in network permeability with pH enable site-specific drug release in different physiological environments [6]. For example, drugs can be retained in the acidic environment of the stomach (pH 1.2) and released in the more neutral environment of the intestine (pH 7.4).

The drug release profiles from these hydrogels typically follow non-Fickian diffusion mechanisms, indicating that both diffusion and polymer relaxation contribute to the release process [7]. The release rate can be controlled through crosslinking density, polymer composition, and drug loading methodology.

| Crosslinker System | pH Range | Swelling Ratio | Response Time | Application |

|---|---|---|---|---|

| Citraconic anhydride-collagen | 3-12 | 3-15 fold | 30-60 min | Wound dressing |

| Citric acid-aloe vera | 1.2-7.4 | 2-8 fold | 1-2 hours | Sustained release |

| Oxalic acid-HPG | 2-7 | Complete dissolution | 2-4 hours | Oral delivery |

Post-Polymerization Modification Strategies

Post-polymerization modification represents a powerful approach for introducing new functionalities into polymers containing citraconic acid dimethyl ester units. The reactive double bond in the citraconic acid structure serves as a versatile platform for various chemical transformations [9] [10] [11].

Aza-Michael Addition Reactions

The aza-Michael addition reaction represents the most widely utilized post-polymerization modification strategy for citraconic acid-containing polymers. This reaction involves the nucleophilic addition of primary or secondary amines to the activated double bond of the citraconic acid unit [10]. The reaction proceeds under mild conditions, typically at room temperature, and requires no catalyst for most amine nucleophiles.

The reaction mechanism involves the formation of a carbon-nitrogen bond through nucleophilic attack at the β-carbon of the α,β-unsaturated ester. The reaction is highly chemoselective, favoring the cis (Z) configuration of the double bond while leaving trans (E) configurations relatively unreactive [12]. This selectivity enables partial modification of polymer chains containing both geometrical isomers.

The kinetics of aza-Michael addition to citraconic acid derivatives depend on several factors including amine basicity, steric hindrance, and reaction temperature. Primary amines generally react faster than secondary amines, with reaction rates following the order: primary aliphatic > primary aromatic > secondary aliphatic > secondary aromatic [10]. The reaction typically reaches completion within 2-6 hours at room temperature for most amine nucleophiles.

Thiol-Ene Addition Reactions

Thiol-ene addition reactions provide an alternative approach for post-polymerization modification of citraconic acid-containing polymers. Organic thiols add across the double bond through a radical mechanism, forming stable carbon-sulfur bonds [11]. The reaction can be initiated photochemically or thermally, with radical initiators such as azobisisobutyronitrile (AIBN) or photoinitiators like 2,2-dimethoxy-2-phenylacetophenone.

The thiol-ene reaction proceeds with high efficiency and broad functional group tolerance. Various thiols including alkyl thiols, aromatic thiols, and functionalized thiols can be employed to introduce specific functionalities [11]. The reaction is particularly valuable for introducing hydrophilic groups, bioactive molecules, or crosslinking sites into the polymer structure.

Cascade Cyclization Reactions

A particularly interesting aspect of post-polymerization modification involves cascade cyclization reactions following initial aza-Michael addition. When primary amines are used as nucleophiles, the initial addition product can undergo intramolecular cyclization to form pyrrolidone rings [10]. This reaction is accompanied by chain scission, effectively cleaving the polymer backbone while introducing rigid cyclic structures.

The cascade cyclization reaction requires elevated temperatures (typically 100-150°C) and proceeds through intramolecular nucleophilic attack of the newly formed secondary amine on the adjacent ester group. The reaction is thermodynamically favorable due to the formation of a stable five-membered ring, and the kinetics are influenced by the steric environment around the reactive sites [13].

Functional Group Installation

Post-polymerization modification enables the installation of a wide range of functional groups into citraconic acid-containing polymers. Common modifications include the introduction of hydroxyl groups through reactions with amino alcohols, carboxylic acid groups through reactions with amino acids, and crosslinking sites through reactions with difunctional amines [12].

The efficiency of functional group installation depends on the reaction conditions and the nature of the nucleophile. Most reactions proceed with conversion rates exceeding 85%, with some systems achieving quantitative conversion [10]. The preservation of polymer molecular weight during modification is crucial for maintaining mechanical properties, and most reactions can be conducted without significant chain degradation.

Applications in Material Design

Post-polymerization modification of citraconic acid-containing polymers enables the design of materials with tailored properties for specific applications. Examples include the preparation of pH-responsive polymers through the introduction of ionizable groups, the synthesis of biodegradable polymers through the incorporation of hydrolytically labile linkages, and the development of stimuli-responsive materials through the installation of temperature-sensitive groups [12].

The modular nature of post-polymerization modification allows for the preparation of polymer libraries with systematic variations in functionality. This approach is particularly valuable for structure-property relationship studies and the optimization of material performance for specific applications [9].

| Modification Method | Reaction Conditions | Efficiency (%) | Functional Groups | Applications |

|---|---|---|---|---|

| Aza-Michael addition | Room temperature, 2-6 h | >95 | Amines, amino acids | Bioconjugation |

| Thiol-ene addition | UV irradiation, 1-2 h | >90 | Thiols, disulfides | Crosslinking |

| Cascade cyclization | 100-150°C, 4-8 h | 80-90 | Pyrrolidones | Rigid segments |